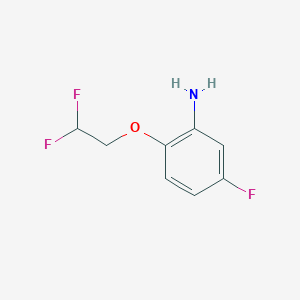

2-(2,2-Difluoroethoxy)-5-fluoroaniline

Description

Significance of Fluorinated Aromatic Amines in Contemporary Organic Synthesis

Fluorinated aromatic amines are a class of compounds that have gained considerable attention in organic synthesis due to the unique properties conferred by the fluorine atom. numberanalytics.com The introduction of fluorine into an aromatic amine structure can significantly alter its electronic properties, stability, and reactivity. numberanalytics.com

Key contributions of fluorinated aromatic amines in synthesis include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. nih.gov This strength means that introducing fluorine can block metabolic hotspots in a molecule, leading to increased stability and a longer half-life in biological systems. mdpi.comacs.org

Modulation of Basicity : Fluorine is a highly electronegative atom, which can withdraw electron density from the aromatic ring and the amine group. numberanalytics.com This effect weakens the basicity of the amine, a property that is often fine-tuned in the development of bioactive molecules. alfa-chemistry.com

Versatile Building Blocks : These compounds serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. numberanalytics.comalfa-chemistry.com For example, 3-chloro-4-fluoroaniline (B193440) is a precursor in the synthesis of the antibacterial drug norfloxacin. alfa-chemistry.com

Altered Reactivity : The presence of fluorine can influence the reactivity of the aromatic ring. While it deactivates the ring towards electrophilic substitution, it can make the compound more susceptible to nucleophilic aromatic substitution reactions. numberanalytics.comsmolecule.com

The synthesis of fluorinated amines is an active area of research, with methods such as the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes being commonly employed. alfa-chemistry.com

Role of Difluoroethoxy Moieties in Advanced Molecular Design and Function

The difluoromethoxy group (-OCHF2) and its parent difluoroethoxy moiety are considered privileged functional groups in medicinal chemistry and drug discovery. nih.gov Their incorporation into molecular structures can profoundly impact the biological and physical properties of a compound.

The significance of the difluoroethoxy group stems from several unique characteristics:

Lipophilicity and Permeability : The -OCHF2 group can enhance the lipophilicity of a molecule, which can improve its ability to permeate cellular membranes. nih.gov This is a critical factor in determining the bioavailability and efficacy of a drug candidate.

Metabolic Stability : Similar to the direct fluorination of an aromatic ring, the C-F bonds in the difluoroethoxy group contribute to increased metabolic stability. nih.gov

Hydrogen Bond Donor Capability : The hydrogen atom in the -OCHF2 group can act as a hydrogen bond donor, which can lead to stronger and more specific interactions with biological targets like proteins and enzymes. nih.gov

Fine-Tuning Physicochemical Properties : The inclusion of this moiety allows for the precise adjustment of a molecule's properties, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov The difluoro(methoxy)methyl group, for instance, acts as a moderate electron-withdrawing substituent, enabling the targeted modulation of electronic properties in aromatic compounds. researchgate.net

These attributes make the difluoroethoxy group a valuable tool for chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of new molecules. nih.gov

Overview of Academic Research Directions Pertaining to 2-(2,2-Difluoroethoxy)-5-fluoroaniline and Analogues

Academic and industrial research involving this compound primarily focuses on its application as a specialized intermediate. The compound is not intended for direct therapeutic use but is a critical component in the synthesis of more complex molecules. smolecule.com

Current research directions include:

Pharmaceutical Research : It is utilized as an intermediate in the development of novel drug candidates, with a particular focus on oncology. smolecule.com Studies have explored its potential in creating compounds that interact with cellular pathways involved in cancer, such as cell proliferation and apoptosis. smolecule.com

Chemical Synthesis : The compound's structure makes it a valuable precursor for creating other bioactive molecules and specialty chemicals. smolecule.com Its reactive sites, including the amine group and the fluorine-substituted aromatic ring, allow for various chemical transformations like substitution and reduction reactions. smolecule.com

Material Science : The unique electronic properties imparted by the fluorine atoms make this compound and its derivatives suitable for investigation in the field of advanced materials, including electronic materials. smolecule.com

Research on analogues, such as 2-(2,5-Difluorophenoxy)-5-fluoroaniline, further expands the chemical space available to scientists for developing new materials and therapeutic agents. nih.gov The synthesis of such compounds often begins with starting materials like 2-(2,2-difluoroethoxy)aniline (B3025551) and 5-fluoro-o-nitroaniline, followed by a reduction of the nitro group. smolecule.com

Synthetic Methodologies for this compound and Structurally Related Compounds

The synthesis of complex organofluorine molecules such as this compound involves strategic chemical transformations to precisely install the fluorine substituents and the difluoroethoxy group onto the aniline (B41778) core. The construction of this molecule can be approached by first forming the fluoroaniline (B8554772) framework, followed by the introduction of the ether sidechain, or by building the molecule with the ether already in place. This article explores established and modern synthetic routes pertinent to this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKALWFKXCBHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Pathways of 2 2,2 Difluoroethoxy 5 Fluoroaniline Derivatives

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aniline (B41778) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of 2-(2,2-difluoroethoxy)-5-fluoroaniline, the outcome of EAS reactions is dictated by the cumulative electronic effects of the three substituents: the amine (-NH2), the fluorine (-F), and the difluoroethoxy (-OCHF2) groups.

The amine group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). Conversely, the fluorine atom and the difluoroethoxy group are deactivating groups due to the strong inductive electron-withdrawing nature (-I effect) of the highly electronegative fluorine atoms. minia.edu.eg Despite their deactivating nature, halogens and oxygen-containing groups are also ortho, para-directors because of resonance donation from their lone pairs (+M effect).

In this specific substitution pattern, the directing effects are as follows:

-NH2 group (at C1): Strongly directs to C2 (ortho) and C4 (para).

-OCHF2 group (at C2): Directs to C1 (ortho, blocked), C3 (ortho), and C5 (para, blocked).

-F group (at C5): Directs to C4 (ortho) and C6 (ortho).

The powerful activating and directing effect of the amine group is the dominant influence. Therefore, electrophiles will preferentially substitute at the positions most activated by the amine group, which are C4 and C6 (the C2 position is already substituted). Steric hindrance from the adjacent difluoroethoxy group may disfavor substitution at the C6 position to some extent, potentially making the C4 position the most likely site for electrophilic attack. Common EAS reactions like nitration, halogenation, and sulfonation would be expected to yield primarily 4-substituted products. youtube.com

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -NH2 | C1 | +M >> -I | Activating | Ortho, Para (C2, C4, C6) |

| -OCHF2 | C2 | -I > +M | Deactivating | Ortho, Para (C1, C3, C5) |

| -F | C5 | -I > +M | Deactivating | Ortho, Para (C4, C6) |

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Fluoroanilines

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring substituted with a good leaving group and activated by at least one strong electron-withdrawing group positioned ortho or para to it. rsc.org In SNAr reactions, fluoride (B91410) is an effective leaving group, a counterintuitive fact given the strength of the C-F bond. Its effectiveness stems from the high electronegativity of fluorine, which strongly polarizes the carbon atom it is attached to, making it highly electrophilic and susceptible to nucleophilic attack. youtube.com This is the rate-determining step of the reaction.

For this compound, the fluorine atom at C5 is a potential leaving group for an SNAr reaction. The difluoroethoxy group at C2 is ortho to the amine but meta to the fluorine, providing only moderate activation. For the C5 fluorine to be displaced, stronger activation is generally needed. This could be achieved by introducing a potent electron-withdrawing group, such as a nitro (-NO2) or cyano (-CN) group, at the C2, C4, or C6 positions. Alternatively, the amine group itself could be chemically modified into an electron-withdrawing entity (e.g., a diazonium salt) to facilitate the substitution. nih.gov Without such modifications, SNAr reactions on this substrate are challenging.

Cross-Coupling Methodologies for Aryl-Fluorine and Aryl-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it typically must first be converted into a suitable substrate. The amine group can be transformed into a diazonium salt, which can then undergo reactions like the Heck or Suzuki coupling. A more common strategy involves introducing a halide (Br or I) onto the ring via electrophilic halogenation (as discussed in section 3.1), likely at the C4 position. This aryl halide derivative can then readily participate in a wide range of palladium-catalyzed couplings, such as:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

While direct C-F bond activation for cross-coupling is an area of active research, it typically requires harsh conditions or specialized catalysts and is more common in perfluorinated systems. mdpi.commdpi.com

While the parent compound is already fluorinated, these methods are relevant for the synthesis of its derivatives. Transition-metal-catalyzed reactions have become essential for the selective introduction of fluorine and fluoroalkyl groups into organic molecules. nih.govbeilstein-journals.org C-H activation is a prominent strategy, where a transition metal catalyst, often palladium, copper, or silver, selectively functionalizes a C-H bond. nih.gov For derivatives of this compound, a directed C-H fluorination could potentially install an additional fluorine atom onto the ring. For instance, the amine group could direct a catalyst to an ortho C-H bond (C6), leading to a more highly fluorinated product.

Similarly, fluoroalkylation reactions, which introduce groups like -CF3 or -CHF2, can be achieved using various transition metal catalysts. acs.org Photoinduced methods have also emerged for the difluoroalkylation of anilines. acs.org These advanced methodologies provide pathways to novel derivatives of the title compound with tailored electronic properties.

Functional Group Interconversions of the Amine Moiety, e.g., Imine Formation

The primary amine moiety is a versatile functional handle that can undergo numerous transformations. imperial.ac.ukslideshare.net A key reaction is the formation of imines (or Schiff bases) through condensation with aldehydes or ketones. mdpi.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon, followed by dehydration.

The reaction of this compound with a generic aldehyde (R-CHO) proceeds as follows:

C₈H₈F₃NO + R-CHO ⇌ C₈H₇F₃N=CHR + H₂O

These imine derivatives are valuable intermediates themselves, as the C=N bond can be reduced to form secondary amines or targeted by nucleophiles. Other important interconversions of the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺), a highly versatile intermediate that can be converted into a wide range of other functional groups (-OH, -CN, -X).

Influence of Fluorine and Difluoroethoxy Groups on Reaction Selectivity and Kinetics

The fluorine and difluoroethoxy substituents exert a profound influence on the reactivity of the aniline ring, affecting both reaction rates (kinetics) and the distribution of products (selectivity).

Inductive Effect (-I): Both the C5-F and the C2-OCHF₂ groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This effect reduces the electron density of the aromatic ring, which deactivates it towards electrophilic attack, thereby slowing the rate of EAS reactions compared to unsubstituted aniline. Conversely, this electron withdrawal activates the ring towards nucleophilic attack, making SNAr reactions more feasible (though still challenging without further activation). mdpi.com

Mesomeric Effect (+M): The lone pairs on the fluorine and ether oxygen atoms can be donated into the ring via resonance. This effect directs incoming electrophiles to the ortho and para positions. While the +M effect of the amine is dominant, the directing influence of the other groups can play a secondary role in selectivity.

Reactivity of the Amine: The electron-withdrawing nature of the substituents decreases the electron density on the aniline nitrogen, reducing its basicity and nucleophilicity compared to aniline. This can affect the kinetics of reactions involving the amine itself, such as acylation or imine formation, potentially requiring more forcing conditions.

| Reaction Type | Effect of -F and -OCHF2 Groups | Kinetic Impact | Selectivity Impact |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivation of the ring | Slower reaction rate | Reinforces ortho, para-direction (secondary influence to -NH2) |

| Nucleophilic Aromatic Substitution (SNAr) | Activation of the ring | Faster reaction rate (if other conditions are met) | Enables displacement of -F at C5 |

| Reactions at the Amine | Reduced basicity/nucleophilicity of nitrogen | Slower reaction rate | Generally minimal impact on selectivity |

Computational and Theoretical Investigations of 2 2,2 Difluoroethoxy 5 Fluoroaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules like 2-(2,2-difluoroethoxy)-5-fluoroaniline. These methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a important tool for investigating the structure and properties of complex organic molecules, including fluoroanilines. researchgate.netmdpi.com DFT methods can achieve high accuracy at a relatively low computational cost, making them suitable for a wide range of applications. researchgate.net

DFT calculations can be used to determine various molecular-level descriptors, such as molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites within a molecule and analyzing the stability of transition states. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

In the context of fluoroanilines, DFT has been employed to study the effects of fluorine substitution on the electronic and structural properties of the aniline (B41778) ring. chemrxiv.orgchemrxiv.org For example, studies on 2,4-difluoroaniline (B146603) have used DFT with the B3LYP method and a 6-311++G(d,p) basis set to calculate properties like the HOMO-LUMO energy gap, which was found to be 5.2186 eV. researchgate.net The chemical hardness, a measure of resistance to deformation or change in electron distribution, was calculated to be 2.6093, indicating high chemical stability. researchgate.net

Table 1: Calculated Electronic Properties of a Related Fluoroaniline (B8554772) (2,4-difluoroaniline) using DFT

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap | 5.2186 eV |

| Chemical Hardness | 2.6093 |

Data sourced from a study on 2,4-difluoroaniline using the B3LYP/6-311++G(d,p) method. researchgate.net

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a rigorous framework for studying aniline derivatives. acs.org These methods are particularly useful for understanding the influence of substituents on the molecular properties of the aniline core.

Substituents on the phenyl ring of aniline can alter various molecular properties, including the C-N bond length, the out-of-plane angle of the amino group, and the barrier to inversion of the amino group. Ab initio calculations, such as those at the MP2 level of theory, have been used to examine these substituent effects. acs.org For example, electron-donating groups tend to increase the C-N bond length and the out-of-plane angle, while electron-withdrawing groups have the opposite effect.

The electronic properties of aniline and its derivatives, such as ionization potential and dipole moments, have also been investigated using ab initio methods. researchgate.net These calculations have shown that there are energy barriers associated with the inversion and rotation of the amine group. researchgate.net The choice of basis set in ab initio calculations can influence the calculated atomic charges, with natural charges often showing better correlation with molecular properties compared to Mulliken or electrostatic charges.

Composite ab initio methods, such as the G4 method, have been employed to calculate reaction Gibbs free energies for processes like electron abstraction from aniline derivatives. researchgate.net These theoretical values can then be correlated with experimental data, such as oxidation potentials obtained from cyclic voltammetry. researchgate.net

Molecular Modeling and Conformational Analysis of the Difluoroethoxy Moiety

The difluoroethoxy group, -OCH2CF2H, can adopt various conformations due to rotation around the C-O and C-C single bonds. The presence of two fluorine atoms on the terminal carbon atom introduces significant steric and electrostatic effects that influence the preferred conformations. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. For example, in the conformational analysis of related fluorinated alkanes, it has been shown that the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov

For the difluoroethoxy group, the key dihedral angles to consider are the C(ring)-O-C-C and O-C-C-H angles. The relative energies of different staggered and eclipsed conformations can be calculated to determine the most populated conformers at a given temperature. The gauche and anti conformations around the C-C bond in the ethoxy chain will have different energies due to steric hindrance and electrostatic interactions between the fluorine atoms and the rest of the molecule. youtube.com

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

|---|---|

| C(aromatic)-O-CH2-CF2H | Defines the orientation of the ethoxy group relative to the aniline ring. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming the molecular structure and understanding its electronic properties.

Theoretical calculations, particularly DFT, are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. jmaterenvironsci.com For example, the GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts, and the results often show good agreement with experimental values. jmaterenvironsci.com

UV-Vis absorption spectra can also be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. scispace.com These calculations can help to assign the electronic transitions observed in the experimental spectrum and understand the influence of substituents on the absorption wavelengths. For instance, in a study of para-nitroaniline, ab initio methods were used to investigate the absorption spectra in different solvents, revealing the effects of intramolecular charge transfer. chemrxiv.org

The accuracy of the predicted spectroscopic parameters depends on the level of theory and the basis set used in the calculations. researchgate.net By comparing the calculated spectra with experimental data, the computational model can be refined, leading to a more accurate description of the molecule's properties.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Fluoroaniline

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Varies by position | Varies by position |

| ¹³C NMR Chemical Shift (ppm) | Varies by position | Varies by position |

In Silico Studies of Molecular Interactions and Binding Affinities

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying how this compound might interact with biological macromolecules, such as proteins. nih.govchemrxiv.org These studies can provide insights into the potential biological activity of the compound by predicting its binding affinity and binding mode to a specific target. chemrxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com The binding affinity, often expressed as a binding energy or a scoring function, provides an estimate of the strength of the interaction. biointerfaceresearch.com For example, in silico studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone have been conducted to assess their binding affinities to the B-raf protein, a target in cancer therapy. nih.gov

Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information about the stability of the binding and the conformational changes that may occur upon binding. mdpi.commdpi.com

The physicochemical properties of the ligand, such as its size, shape, and electrostatic potential, play a crucial role in determining its binding affinity to a protein target. chemrxiv.org In silico analysis can help to understand the relationship between these properties and the observed binding affinity. For instance, studies have investigated the correlation between the physicochemical properties of ligands and their binding affinities to protein targets like deoxyuridine triphosphate nucleotidohydrolase (dUTPase) and 6-phosphoglucolactonase (6PGL). chemrxiv.org

Table 4: Key Parameters in In Silico Interaction Studies

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. |

| Binding Site | The specific region on the protein where the ligand binds. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2 Difluoroethoxy 5 Fluoroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. The predicted NMR data for 2-(2,2-Difluoroethoxy)-5-fluoroaniline in a standard solvent like CDCl₃ are detailed below.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic protons, the amine protons, and the protons of the difluoroethoxy group. The electron-donating amino group and the electron-withdrawing fluoro and difluoroethoxy groups will influence the chemical shifts of the aromatic protons.

Aromatic Protons: The three protons on the aniline (B41778) ring are expected to appear in the aromatic region (typically 6.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be determined by their positions relative to the substituents.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, typically in the range of 3.5-4.5 ppm. The chemical shift can be variable and is dependent on solvent and concentration.

Difluoroethoxy Protons (-OCH₂CHF₂): The methylene protons (-OCH₂-) adjacent to the ether oxygen are expected to appear as a triplet of doublets, likely in the region of 4.0-4.5 ppm, due to coupling with both the adjacent fluorine atoms and the proton on the difluoromethyl group. The single proton of the difluoromethyl group (-CHF₂) is predicted to be a triplet of triplets, appearing further downfield in the range of 5.8-6.5 ppm due to the strong deshielding effect of the two fluorine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 6.60 - 6.75 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 8-9 |

| H-4 | 6.80 - 6.95 | td | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| H-6 | 6.50 - 6.65 | dd | J(H-H) ≈ 2-3, J(H-F) ≈ 9-10 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₂- | 4.10 - 4.30 | td | J(H-F) ≈ 3-4, J(H-H) ≈ 4-5 |

Carbon-13 (¹³C) NMR Characterization

Aromatic Carbons: The six aromatic carbons will resonate in the range of 100-160 ppm. The carbons directly attached to the fluorine (C-5) and the difluoroethoxy group (C-2) will show significant downfield shifts and C-F coupling. The carbon attached to the amino group (C-1) will be shielded.

Difluoroethoxy Carbons: The methylene carbon (-OCH₂-) is expected around 65-75 ppm, showing a triplet due to coupling with the two fluorine atoms of the adjacent carbon. The difluoromethyl carbon (-CHF₂) will be a triplet with a large C-F coupling constant, appearing in the range of 110-120 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |

|---|---|---|

| C-1 | 135 - 140 | - |

| C-2 | 145 - 150 | d, J ≈ 5-10 |

| C-3 | 105 - 110 | d, J ≈ 20-25 |

| C-4 | 115 - 120 | d, J ≈ 5-10 |

| C-5 | 155 - 160 | d, J ≈ 240-250 |

| C-6 | 100 - 105 | d, J ≈ 25-30 |

| -OCH₂- | 68 - 72 | t, J ≈ 25-30 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the wide range of chemical shifts. wikipedia.org Two distinct signals are expected for the two different fluorine environments in the molecule.

Aromatic Fluorine (C-5): The fluorine atom attached to the aromatic ring is expected to have a chemical shift in the typical range for fluoroanilines, around -115 to -130 ppm (relative to CFCl₃). nih.gov It will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Difluoroethoxy Fluorines (-CHF₂): The two equivalent fluorine atoms of the difluoromethyl group will give a single signal, expected to be a doublet of triplets, in the range of -120 to -135 ppm. The primary splitting will be a large doublet due to coupling with the geminal proton, and each peak of the doublet will be a triplet due to coupling with the methylene protons.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -118 to -125 | m | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The predicted spectra for this compound would exhibit characteristic bands for its functional groups.

N-H Vibrations: The aniline moiety will show symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the FTIR spectrum. researchgate.net The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C-F Vibrations: Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-F stretch will likely be around 1200-1250 cm⁻¹, while the aliphatic C-F stretches of the difluoroethoxy group will also appear in this region.

C-O-C Ether Vibrations: The asymmetric C-O-C stretching of the aryl alkyl ether is predicted to be a strong band around 1220-1270 cm⁻¹, while the symmetric stretch would be observed near 1020-1070 cm⁻¹. youtube.comblogspot.com

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations will appear in the 700-900 cm⁻¹ range, and their pattern can provide information about the substitution pattern of the ring.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 (strong) | Weak |

| N-H Stretch (symmetric) | ~3360 (strong) | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 (medium) | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 (medium) | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 (strong) | Strong |

| N-H Bend | 1600 - 1630 (strong) | Weak |

| C-O-C Stretch (asymmetric) | 1230 - 1260 (strong) | Medium |

| C-F Stretch (aromatic & aliphatic) | 1100 - 1250 (very strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of this compound is 191.15 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 191. As an odd-electron species containing one nitrogen atom, it will have an odd nominal mass, consistent with the nitrogen rule.

Major Fragmentation Pathways:

Loss of the difluoroethoxy side chain: Cleavage of the ether bond could lead to a fragment corresponding to the 5-fluoroaniline radical cation.

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. miamioh.edu

Fragmentation of the aniline ring: Loss of HCN from the aniline ring is a characteristic fragmentation. whitman.edu

Predicted Major Mass Spectral Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 191 | [M]⁺ |

| 128 | [M - CHF₂CH₂O]⁺ |

| 111 | [M - OCH₂CHF₂]⁺ |

| 83 | [CHF₂CH₂O]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure data for this compound. Therefore, a detailed analysis of its solid-state structure, including parameters such as unit cell dimensions, space group, and specific intermolecular interactions, cannot be provided. If the compound were to be crystallized, XRD analysis would be invaluable in confirming its connectivity and revealing its packing arrangement in the solid state, which can be influenced by hydrogen bonding from the amine group and dipole-dipole interactions involving the fluorine atoms. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluoroaniline |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of an aromatic compound like this compound is primarily determined by its chromophore—the benzene (B151609) ring—and the modifications induced by its substituents. The amino (-NH2), 2-(2,2-difluoroethoxy), and 5-fluoro groups act as auxochromes, which alter the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands. While specific experimental spectral data for this compound is not extensively documented in publicly available literature, its UV-Vis characteristics can be predicted based on the well-understood behavior of the parent aniline chromophore and the electronic effects of its substituents.

The UV-Vis spectrum of aniline, the parent chromophore, typically displays two main absorption bands that originate from π→π* electronic transitions within the benzene ring. The first, a high-energy and high-intensity band often referred to as the E2-band (or K-band), appears around 230 nm in ethanol. The second, a lower-energy and less intense band known as the B-band (benzenoid band), is observed at approximately 280-290 nm. The presence of the amino group's lone pair of electrons, which extends the conjugation of the π-system, causes these bands to shift to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The substituents on the this compound molecule are expected to further modulate these transitions:

Amino Group (-NH2): This is a powerful auxochrome that strongly enhances absorption and causes a significant bathochromic shift due to the delocalization of its non-bonding electrons into the aromatic ring.

2-(2,2-Difluoroethoxy) Group (-OCH2CF2H): As an alkoxy group, this is also an auxochrome. The lone pairs on the oxygen atom can participate in resonance with the ring, typically leading to a further bathochromic shift.

5-Fluoro Group (-F): The fluorine atom has opposing inductive and resonance effects. While it is strongly electron-withdrawing inductively, its lone pairs can be donated to the ring via resonance. This combination usually results in a modest bathochromic shift.

The cumulative effect of these three groups is anticipated to cause a notable red shift in both the E2 and B bands compared to aniline. Furthermore, the presence of non-bonding electrons on the nitrogen and oxygen atoms introduces the possibility of n→π* transitions. These transitions are generally of much lower intensity than π→π* transitions and may be obscured by the stronger absorption bands.

The choice of solvent is also a critical factor, as it can influence the position of the absorption maxima (solvatochromism). For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic shift. Conversely, n→π* transitions generally exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding ground state electrons through interactions like hydrogen bonding. In acidic media, protonation of the amino group would lead to the formation of an anilinium ion, which would remove the nitrogen lone pair from conjugation with the ring. This results in a significant hypsochromic shift, making the spectrum resemble that of a non-conjugated benzene derivative.

Predicted UV-Vis Absorption Data

The following table outlines the predicted absorption maxima and the corresponding electronic transitions for this compound in a non-polar solvent, based on the known data for aniline and the expected substituent effects.

| Absorption Band | Predicted λmax Range (nm) | Electronic Transition | General Characteristics |

|---|---|---|---|

| E2-Band (K-Band) | 240 - 255 | π→π | High intensity, associated with the highly conjugated system. |

| B-Band | 290 - 310 | π→π | Lower intensity, fine structure often obscured by solvent effects. Arises from transitions forbidden by symmetry in benzene but allowed by substitution. |

Applications of 2 2,2 Difluoroethoxy 5 Fluoroaniline As a Key Building Block in Specialized Synthesis

Precursor in the Synthesis of Agrochemical Active Ingredients, e.g., Penoxsulam Intermediates

The structural framework of 2-(2,2-Difluoroethoxy)-5-fluoroaniline is integral to the synthesis of intermediates for complex agrochemical active ingredients. A prime example is its role in the development of precursors for the herbicide Penoxsulam. Penoxsulam is a broad-spectrum herbicide used for weed control in rice and other crops. sinoagrochem.com.cn The synthesis of Penoxsulam involves the coupling of a substituted benzenesulfonyl chloride with a triazolopyrimidine amine.

The key intermediate, 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene (B151609) sulfonyl chloride, incorporates the critical 2-(2,2-difluoroethoxy) moiety. google.comgoogle.com Synthesis pathways outlined in patent literature describe starting from similarly substituted aniline (B41778) derivatives. google.com These anilines undergo diazotization followed by a sulfonyl chloride formation reaction to generate the necessary benzenesulfonyl chloride intermediate. This intermediate is then condensed with 5,8-dimethoxy- google.comgoogle.commdpi.comtriazole[1,5-c]pyrimidine-2-amine to form Penoxsulam. google.com The presence of the difluoroethoxy group is crucial for the biological activity and selectivity of the final herbicide.

Table 1: General Synthesis Steps for Penoxsulam Intermediates

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Diazotization | Substituted Aniline, Nitrous Acid | Diazonium Salt |

| 2 | Sulfonylation | Diazonium Salt, Sulfur Dioxide, Copper Catalyst | Benzenesulfonyl Chloride |

| 3 | Condensation | Benzenesulfonyl Chloride, Triazolopyrimidine Amine | Penoxsulam |

Role in the Construction of Pharmaceutical Intermediates and Scaffolds

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its multiple fluorine atoms, is a valuable scaffold for the synthesis of novel pharmaceutical intermediates.

Research has indicated that fluorinated aniline derivatives are promising scaffolds for the development of new anticancer agents. The hydrochloride salt of this compound has been specifically identified as a compound of interest in pharmaceutical research for its potential anticancer properties. Studies suggest that it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics. Its role as an intermediate allows for the synthesis of more complex molecules designed to target specific biological pathways implicated in cancer.

The development of novel antiviral and anti-inflammatory agents often involves the synthesis of molecules with specific structural features that can interact with viral enzymes or inflammatory pathways. While various fluorinated compounds are actively investigated for such therapeutic applications due to the unique properties conferred by fluorine, specific research detailing the use of this compound as a direct precursor for antiviral or anti-inflammatory agents is not widely available in published literature. mdpi.comresearchgate.netmdpi.comnih.gov However, the fluoroaniline (B8554772) scaffold is a common motif in medicinal chemistry, and compounds containing this structure are explored for a wide range of biological activities. nih.govmdpi.com

Development of Functional Materials and Polymers, e.g., Fluorine-Functionalized Polyanilines

The field of materials science utilizes specialized monomers to create polymers with tailored properties. This compound holds potential as a monomer for the synthesis of fluorine-functionalized polyanilines. Polyaniline is a well-known conducting polymer, and the introduction of fluorine substituents onto the polymer backbone can significantly modify its electronic, physical, and chemical properties.

The presence of the fluorine atom and the difluoroethoxy group can enhance the polymer's thermal stability, solubility in organic solvents, and resistance to oxidation. These properties are highly desirable for applications in electronic devices, sensors, and corrosion-resistant coatings. The synthesis of such polymers would typically involve the oxidative polymerization of the this compound monomer. The resulting fluorinated polyaniline would be expected to exhibit unique electrochemical and optical properties, making it a candidate for advanced material applications.

Table 2: Potential Properties of Fluorine-Functionalized Polyanilines

| Property | Expected Enhancement | Potential Application |

|---|---|---|

| Thermal Stability | Increased | High-temperature electronics |

| Solubility | Improved in organic solvents | Enhanced processability for films and coatings |

| Oxidation Resistance | Increased | Corrosion protection, stable electronic components |

| Electronic Properties | Modified bandgap and conductivity | Sensors, organic electronics |

Radiochemistry and Isotope Labeling for Advanced Research, e.g., Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. nih.gov

Molecules containing fluorine, such as this compound, are of great interest in radiochemistry as potential precursors for ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom on the aniline ring could be replaced with ¹⁸F in the final step of a radiosynthesis. This process, known as late-stage radiofluorination, is a highly sought-after strategy for producing PET tracers. A tracer derived from this compound could potentially be used to image and study various biological processes in vivo. While specific PET tracers based on this compound have not been extensively reported, its structure makes it a candidate for future development in this area. mdpi.comnih.gov The development of new fluorinated tracers is a key area of research for advancing the diagnostic capabilities of PET in oncology, neurology, and cardiology. nih.gov

Future Research Directions and Perspectives in 2 2,2 Difluoroethoxy 5 Fluoroaniline Chemistry

Exploration of Novel Catalytic Transformations and Selectivity Control

The reactivity of the aniline (B41778) moiety and the influence of the fluorine substituents offer fertile ground for investigating a wide array of catalytic transformations. Future research will likely focus on developing novel catalytic systems that can achieve high efficiency and selectivity in modifying the 2-(2,2-Difluoroethoxy)-5-fluoroaniline scaffold.

Advanced Cross-Coupling Reactions: While anilines are common substrates for cross-coupling, research into palladium, copper, or nickel-catalyzed reactions specifically for this difluoroethoxy-substituted aniline could yield novel derivatives. Future work should target the development of catalysts that can selectively functionalize the C-N bond or activate specific C-H bonds on the aromatic ring, enabling the introduction of diverse functional groups.

Asymmetric Catalysis: The synthesis of chiral derivatives from this compound is a significant area for exploration. Developing enantioselective catalytic processes, such as asymmetric hydrogenation or nucleophilic additions to imines derived from this aniline, could provide access to enantiopure compounds, which are highly valuable in medicinal chemistry.

Photoredox and Electrocatalysis: These modern catalytic methods offer mild and sustainable alternatives to traditional synthetic routes. Investigating the reactivity of this compound under photoredox or electrochemical conditions could unlock new reaction pathways, such as radical-based functionalizations, that are difficult to achieve through conventional means. researchgate.net

Controlling regioselectivity and chemoselectivity will be paramount. For instance, developing catalysts that can distinguish between the different C-H bonds on the aromatic ring or selectively activate the N-H bond over potential reactions at the fluorine atoms would be a significant advancement.

| Research Focus Area | Potential Catalytic Methods | Desired Outcome |

| C-N & C-H Functionalization | Palladium, Nickel, Copper-catalyzed cross-coupling; C-H activation | Synthesis of novel substituted anilines with diverse functionalities. |

| Asymmetric Synthesis | Chiral transition metal catalysts; Organocatalysis | Access to enantiomerically pure derivatives for pharmaceutical applications. |

| Sustainable Chemistry | Photoredox catalysis; Electrosynthesis | Development of greener and more efficient synthetic routes under mild conditions. |

| Selectivity Control | Ligand design for metal catalysts; Site-selective protecting groups | Precise modification of the molecule at specific positions to avoid side reactions. |

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant opportunity for the production and derivatization of this compound. acs.orgresearchgate.net These technologies offer enhanced safety, scalability, and process control.

Future research in this area will likely involve:

Development of Continuous Flow Synthesis: Designing multi-step flow processes for the synthesis of this compound and its downstream products can significantly improve yield and purity while reducing reaction times. mdpi.com Flow chemistry is particularly advantageous for handling potentially hazardous reagents and intermediates and for precise control over reaction parameters like temperature and pressure. mit.edu

Automated High-Throughput Screening: Automated platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions. This approach can accelerate the discovery of optimal synthetic routes for new derivatives, which would be time-consuming using conventional methods. researchgate.netamazonaws.com

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence without isolating intermediates (telescoped synthesis) can dramatically improve efficiency. rsc.org This could be applied to multi-step syntheses starting from this compound to produce complex target molecules more effectively.

The adoption of these technologies will be crucial for making the synthesis of derivatives of this compound more efficient, cost-effective, and scalable for industrial applications. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions involving this compound are a key area for future investigation. numberanalytics.comscribd.com

In-line FTIR and Raman Spectroscopy: Techniques like ReactIR (in-line Fourier Transform Infrared) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. scribd.comresearchgate.net Applying these methods to reactions of this compound would provide valuable kinetic data and insights into reaction mechanisms, enabling rapid process optimization.

Process Analytical Technology (PAT) with NMR: The use of benchtop and online NMR spectroscopy, particularly ¹⁹F NMR, is highly advantageous for monitoring reactions involving fluorinated compounds. researchgate.net Integrating ¹⁹F NMR into a flow chemistry setup would allow for precise, non-invasive tracking of the consumption of the starting material and the formation of fluorinated products and intermediates. researchgate.net

Hyphenated Techniques: Combining separation techniques with spectroscopy, such as coupling a flow reactor to a mass spectrometer (Flow-MS) or a UV-Vis detector, can provide comprehensive data on complex reaction mixtures. numberanalytics.commdpi.com

These advanced analytical methods will facilitate a more fundamental understanding of the chemical transformations of this compound, leading to more robust and efficient synthetic protocols.

| Spectroscopic Technique | Information Gained | Application in Future Research |

| In-line FTIR (ReactIR) | Real-time concentration of functional groups (e.g., N-H, C=O). | Monitoring reaction kinetics, identifying endpoints, and detecting intermediates. scribd.com |

| Raman Spectroscopy | Vibrational information, complementary to FTIR, suitable for non-polar bonds. | In situ analysis of reactions in various solvents, including aqueous media. researchgate.net |

| Online ¹⁹F NMR | Quantitative data on all fluorine-containing species in the reaction. | Precisely tracking the fate of fluorinated reactants and products in real-time. researchgate.net |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring biomass and certain metabolites in bioprocesses or reactions involving colored compounds. mdpi.com |

Expanding Applications in Emerging Fields of Chemical Science and Technology

While this compound is already recognized for its role in synthesizing pharmaceutical candidates, its unique electronic properties and structural motifs suggest potential applications in a broader range of fields. smolecule.com

Organic Electronics: Fluorinated aromatic compounds are of great interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituents can tune the electronic energy levels and improve the stability and performance of these materials. Future research could focus on synthesizing novel polymers or small molecules from this compound for these applications. researchgate.net

Agrochemicals: The incorporation of fluorine atoms, particularly fluorinated ether groups, is a common strategy in the design of modern herbicides, insecticides, and fungicides. mit.edunih.gov The unique combination of substituents in this compound makes it an attractive starting point for the synthesis and screening of new agrochemical candidates with potentially enhanced efficacy and favorable environmental profiles.

Advanced Polymers: Polyanilines and their derivatives are known for their electrical conductivity and environmental stability. rsc.orgnih.gov Using this compound as a monomer or co-monomer in polymerization reactions could lead to new functional polymers. The fluorine groups could enhance properties such as thermal stability, chemical resistance, and solubility, making these materials suitable for applications like anti-corrosion coatings, sensors, or membranes. nih.govsci-hub.se

Medicinal Chemistry: Beyond its current use, the scaffold could be explored for developing agents targeting other diseases. The difluoroethoxy group can modulate properties like lipophilicity and metabolic stability, which are critical for drug design. mit.edu Systematic derivatization and biological screening could identify new therapeutic applications.

Exploring these emerging areas will diversify the utility of this compound, potentially leading to the development of new technologies and products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.